3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-10,17,22H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJHAVAYZIRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the hydroxy and chlorinated benzamide groups.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorinated aromatic ring and the indole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Industry: This compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it might inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 2: Spectroscopic Data Comparison
Biological Activity
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a compound characterized by its complex structure that includes a chloro group, a hydroxyl group, and an indole moiety. This unique combination of functional groups suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.81 g/mol. The presence of the indole structure is significant as it is commonly associated with various biological activities, including anti-cancer and anti-inflammatory effects.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The indole moiety can bind to various receptors and enzymes, influencing pathways involved in cell proliferation, apoptosis, and inflammation.
Potential Mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancerous cells.
- Modulation of Receptor Activity : By binding to specific receptors, it may modulate their activity, leading to altered cellular responses.
Antimicrobial Properties
Indole derivatives are frequently investigated for their antimicrobial properties. The presence of the chloro and hydroxyl groups in this compound may enhance its antibacterial or antifungal activity. However, further empirical studies are required to establish its efficacy against specific pathogens.
Case Studies and Research Findings
A review of the literature reveals several relevant findings regarding the biological activity of compounds similar to this compound:
Future Directions
Further research is necessary to fully elucidate the biological activities of this compound. Potential areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the specific molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
